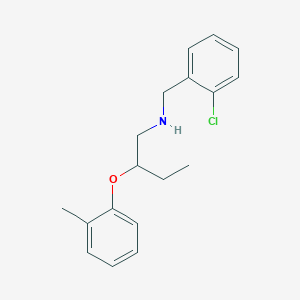

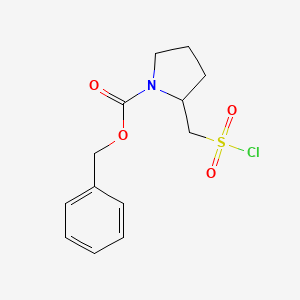

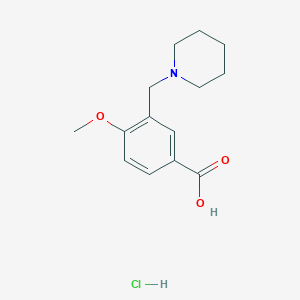

![molecular formula C14H10FNO B1531106 4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile CAS No. 944648-35-5](/img/structure/B1531106.png)

4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile

Overview

Description

“4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile” is a chemical compound with the CAS Number: 944648-35-5 . It has a molecular weight of 227.24 .

Molecular Structure Analysis

The IUPAC name for this compound is 4-[(3-fluorophenyl)(hydroxy)methyl]benzonitrile . The InChI code is 1S/C14H10FNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8,14,17H .Scientific Research Applications

Neuroprotective Applications

Research on compounds structurally similar to "4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile" has shown potential in neuroprotection. For instance, a study on NS-7, a compound with a somewhat similar structure, highlighted its effects on voltage-sensitive sodium channels (VSSC) in the rat brain, suggesting its contribution to neuroprotective actions through the blockade of VSSC. This blockade could inhibit glutamate release, a mechanism often associated with neuroprotective strategies in conditions like ischemia and epilepsy (Shimidzu et al., 1997).

Synthetic Applications and Chemical Reactions

The hydroxylation of aromatic substrates, including those related to benzonitrile, by liver microsomes has been extensively studied, revealing insights into the retention of deuterium upon hydroxylation. This research provides valuable information for synthetic chemistry, particularly in the context of isotope labeling and understanding the influence of ring substituents on reaction outcomes (Daly et al., 1968).

Photophysical Properties

The photophysical properties of compounds structurally related to "4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile" have been explored, particularly focusing on the influence of fluoro substitution on fluorescence quantum yields and decay times. These studies are crucial for developing new fluorescent probes and understanding the role of structural modifications on photophysical behaviors (Druzhinin et al., 2001).

Organic Electronics and Solar Cell Applications

In the field of organic electronics, particularly in polymer solar cells (PSCs), the incorporation of perfluorinated compounds has demonstrated significant effects on the power conversion efficiencies of PSCs. Studies suggest that these compounds can facilitate the ordering of polymer chains, leading to enhanced photovoltaic performance, a critical insight for the development of more efficient solar energy materials (Jeong et al., 2011).

Environmental and Biochemical Transformations

Research utilizing isomeric fluorophenols as analogues to investigate the anaerobic transformation of phenol to benzoate has provided insights into the biochemical pathways involved in environmental degradation processes. This understanding is crucial for bioremediation strategies and elucidating the mechanisms of microbial transformations in natural settings (Genthner et al., 1989).

properties

IUPAC Name |

4-[(3-fluorophenyl)-hydroxymethyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO/c15-13-3-1-2-12(8-13)14(17)11-6-4-10(9-16)5-7-11/h1-8,14,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZFKUCGZVOHJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678850 | |

| Record name | 4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile | |

CAS RN |

944648-35-5 | |

| Record name | 4-[(3-Fluorophenyl)(hydroxy)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

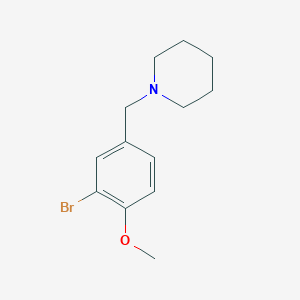

![1-(1,1-Dioxo-1$L^{6}-thiolan-3-YL)-3-methyl-1H-pyrazolo[3,4-B]pyridine-5-carbaldehyde](/img/structure/B1531024.png)

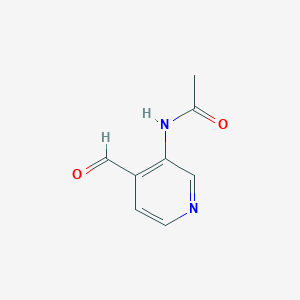

![({4-Chloro-5-phenylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B1531025.png)

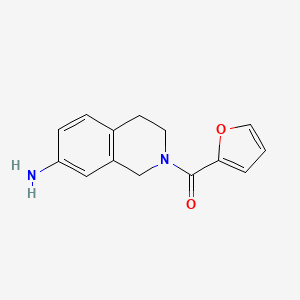

![3-[(2,4-Dioxo-1,3-thiazolidin-3-yl)methyl]benzonitrile](/img/structure/B1531027.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-6-iodofuro[3,2-b]pyridine](/img/structure/B1531038.png)

![5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1531039.png)